Lipophilicity Modulation: XLogP3 of the Ethylthio Analog vs. Methylthio and Isopropylthio Congeners
The computed XLogP3 of 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole is 5.3 [1], placing it at an intermediate lipophilicity between the less lipophilic 2-(methylthio) analog (estimated XLogP3 ~4.9) and the more lipophilic 2-(isopropylthio) analog (estimated XLogP3 ~5.7) . This incremental lipophilicity increase from methylthio to ethylthio is consistent with the established SAR in the 1,5-diarylimidazole class, where optimal logP values between 3.5 and 5.5 correlate with balanced COX-2 potency and oral bioavailability [2]. The ethylthio group thus offers a refined lipophilicity profile for target engagement optimization without the excessive hydrophobicity of bulkier S-alkyl substituents.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 2-(Methylthio) analog: XLogP3 ~4.9 (estimated); 2-(Isopropylthio) analog: XLogP3 ~5.7 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. methylthio; ΔXLogP3 ≈ -0.4 vs. isopropylthio |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator values estimated based on incremental methylene contributions. |
Why This Matters
The intermediate lipophilicity of the ethylthio analog positions it within the optimal range for membrane permeability and oral absorption, a critical parameter for in vivo pharmacological studies and lead optimization campaigns.
- [1] PubChem Compound Summary for CID 49671500, 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole. Computed XLogP3-AA = 5.3. View Source
- [2] Almansa C, Alfón J, de Arriba AF, et al. Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. J Med Chem. 2003;46(16):3463-3475. View Source
